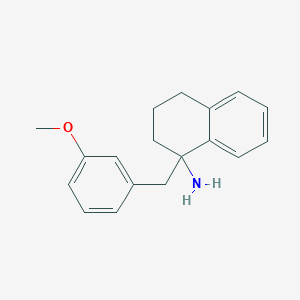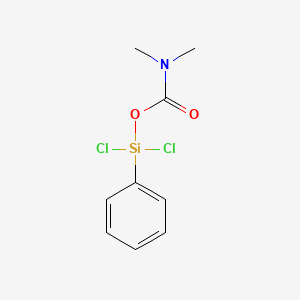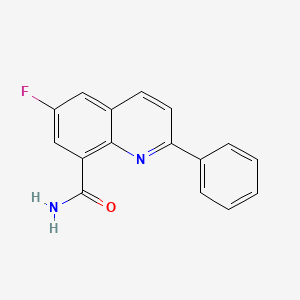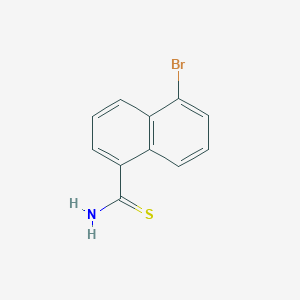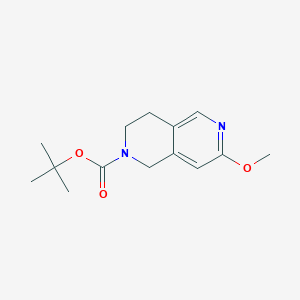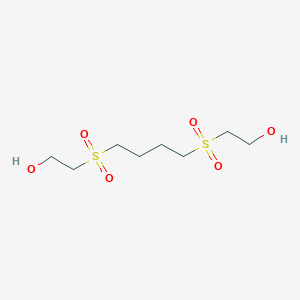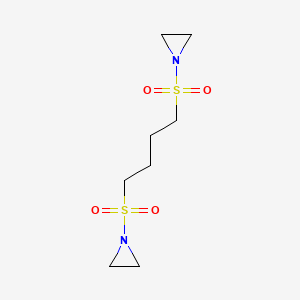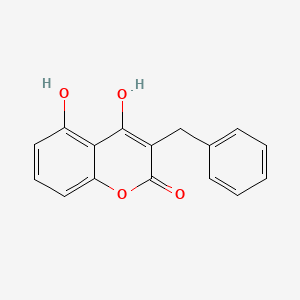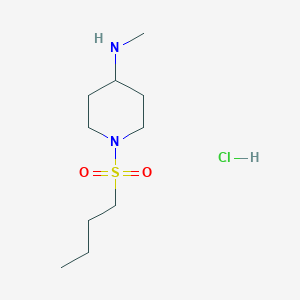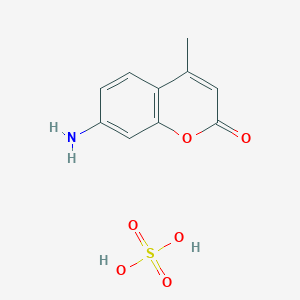
7-Amino-4-methyl-2H-chromen-2-one sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-methyl-2H-chromen-2-one sulfate, also known as Coumarin 120, is a derivative of 2H-chromen-2-one. This compound is notable for its fluorescence properties, making it valuable in various scientific and industrial applications. It is a crystalline powder that ranges in color from beige to brown and is sensitive to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-methyl-2H-chromen-2-one sulfate typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and prolonged reaction times .
Industrial Production Methods
Industrial production of this compound may involve mechanosynthesis, which is a more environmentally friendly approach. This method uses mechanical force to drive chemical reactions, reducing the need for harsh chemicals and conditions .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-methyl-2H-chromen-2-one sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-Amino-4-methyl-2H-chromen-2-one sulfate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities, particularly serine proteases.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the production of laser dyes, optical brighteners, and molecular diodes .
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-2H-chromen-2-one sulfate involves its interaction with specific molecular targets. In biological systems, it acts as a substrate for enzymes, leading to the formation of fluorescent products. This property is exploited in various enzyme assays to monitor enzyme activity and kinetics .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: Another derivative of chromen-2-one with similar fluorescence properties.
4-Methyl-2H-chromen-2-one: Lacks the amino group but shares the core chromen-2-one structure.
Uniqueness
7-Amino-4-methyl-2H-chromen-2-one sulfate is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it more versatile in scientific research and industrial applications compared to its analogs .
Properties
Molecular Formula |
C10H11NO6S |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
7-amino-4-methylchromen-2-one;sulfuric acid |
InChI |
InChI=1S/C10H9NO2.H2O4S/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;1-5(2,3)4/h2-5H,11H2,1H3;(H2,1,2,3,4) |
InChI Key |
JULSOPJGSHNSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




